molecular formula C10H9IO4 B8417917 3,5-Diacetoxyiodobenzene

3,5-Diacetoxyiodobenzene

Cat. No. B8417917
M. Wt: 320.08 g/mol
InChI Key: MEBZEPKAJXECHE-UHFFFAOYSA-N
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Patent
US06048842

Procedure details

NMR (CDCl3) δ: 5.22 (2H, s), 6.31 (1H, t, J=2.5), 6.79 (2H, d, J=2.5) (3) 3,5-Dihydroxyiodobenzene (1.02 g) is dissolved in pyridine (2.8 ml), and thereto is added acetic anhydride (1.53 g) at room temperature. The mixture is stirred for one hour, and the reaction mixture is poured into 10% aqueous citric acid solution, and extracted with ethyl acetate. The organic layer is washed with water, dried, and concentrated under reduced pressure to give 3,5-diacetoxyiodobenzene (1.37 g).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([I:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].C(O)(=O)[CH2:18][C:19](CC(O)=O)(C(O)=O)[OH:20]>N1C=CC=CC=1>[C:10]([O:1][C:2]1[CH:3]=[C:4]([I:9])[CH:5]=[C:6]([O:8][C:19](=[O:20])[CH3:18])[CH:7]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
OC=1C=C(C=C(C1)O)I
Name
Quantity
2.8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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